Cas no 13035-61-5 (1,2,3,5-Tetra-O-acetyl b-D-Ribofuranose)
1,2,3,5-Tetra-O-acetyl b-D-Ribofuranose Chemical and Physical Properties
Names and Identifiers
-
- Beta-D-Ribofuranose 1,2,3,5-tetraacetate
- 1,2,3,5-Tetra-O-acetyl-D-ribofuranose
- 1,2,3,5-tetraacetyl-beta-D-ribose
- 1,2,3,5-tetraacetyl-beta-D-ribofuranose
- 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose
- Tetra-O-acetyl-beta-D-ribofuranose
- 1,2,3,5-Tetraacetyl-β-D-ribose
- 1,2,3,5-Tetra-O-acet
- 1,2,3,5-Tetra-O-acetyl β-D-Ribofuranose
- Tetra-Acetyl Ribose
- Tetraacetylribose
- 1,2,3,5-Tetra-O-Acetyl-D-Ribose
- Tetra-O-acetyl-β-D-ribofuranose
- β-D-Ribofuranose1,2,3,5-tetraacetate
- β-D-Ribo
- 5-tetraacetate
- Four acetyl RNA
- Fouracetylribose
- Ribose tetracetate
- beta-D-Ribofuranose
- Tetra-O-ribofuranose
- 1,2,3,5-Tetraacetate
- D-Ribose tetraacetate
- β-D-Ribofuranose 1,2,3,5-Tetraacetate
- Tox21_113750
- R0066
- beta -D-Ribofuranose 1,2,3,5-tetraacetate
- .beta.-D-Ribofuranose 1,2,3,5-tetraacetate
- SR-01000944731-1
- [(2R,3R,4R,5S)-3,4,5-triacetyloxyoxolan-2-yl]methyl acetate
- 1,2,3,5-Tetraacetyl-.-d-ribofuranose
- CHEMBL3183254
- Tetraacetylribofuranose
- .beta.-D-Ribofuranose, tetraacetate
- 1,2,3,5-Tetra-O-acetylpentofuranose #
- DS-15484
- 1,2,3,5-tetra-O-acetyl-beta -D-ribofuranose
- beta-D-Ribofuranose, tetraacetate
- 1,2,3,5-tetra-o-acetyl-b-d-ribofuranose
- MFCD00005358
- SR-01000944731
- 1,2,3,5-Tetraacetyl-
- DTXCID0031421
- A806070
- CS-W019120
- CAS-13035-61-5
- 13035-61-5
- EINECS 235-898-5
- tetra-o-acetyl-b-d-ribofuranose
- 1,2,3,5-Tetra-O-acetyl b-D-Ribofuranose
- DTXSID9057632
- 1,2,3,5-Tetraacetyl-.beta.-ribofuranose
- A-D-ribose
- NCGC00253620-01
- Tetra-O-acetyl-.beta.-D-ribofuranose
- SCHEMBL77518
- Tetraacetyl-beta-D-ribofuranoside
- NS00024099
- (2R,3R,4R,5S)-4,5-bis(acetyloxy)-2-[(acetyloxy)methyl]tetrahydro-3-furanyl acetate
- Ribofuranose, tetraacetate, .beta.-D-
- 1,2,3,5-Tetraacetyl-ss-D-ribofuranose
- NSC 18738
- [(2R,3R,4R,5S)-3,4,5-triacetoxytetrahydrofuran-2-yl]methyl acetate
- AM83967
- AKOS015995010
- AKOS015920139
- HY-W018334
- beta-D-Ribofuranose 1,2,3,5-tetraacetate, 98%
- (2S,3R,4R,5R)-5-(acetoxymethyl)tetrahydrofuran-2,3,4-triyl triacetate
- AC-8170
- 1,2,3,5-tetra-O-Acetyl-beta-D-ribofuranose
- beta-d-ribofuranose-1,2,3,5-tetraacetate
- 1,2,3,5-Tetra-O-acetyl beta-D-Ribofuranose
- 1,2,3,5-tetra-O-Acetyl-.beta.-D-ribofuranose
- beta-D-Ribofuranose, 1,2,3,5-tetraacetate
- LVQ7CQ9SBR
- [(2R,3R,4R,5S)-3,4,5-tris(acetyloxy)oxolan-2-yl]methyl acetate
- beta-D-Ribofuranose1,2,3,5-tetraacetate
- NSC-18738
-
- MDL: MFCD00005358
- Inchi: 1S/C13H18O9/c1-6(14)18-5-10-11(19-7(2)15)12(20-8(3)16)13(22-10)21-9(4)17/h10-13H,5H2,1-4H3/t10-,11-,12-,13-/m1/s1
- InChI Key: IHNHAHWGVLXCCI-FDYHWXHSSA-N
- SMILES: O1[C@H]([C@@H]([C@@H]([C@H]1COC(C)=O)OC(C)=O)OC(C)=O)OC(C)=O
- BRN: 94078
Computed Properties
- Exact Mass: 318.09500
- Monoisotopic Mass: 318.095
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 22
- Rotatable Bond Count: 9
- Complexity: 458
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 4
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 114A^2
Experimental Properties
- Color/Form: White or quasi white crystals, odorless, slightly bitter taste.
- Density: 1.4171 (rough estimate)
- Melting Point: 82.0 to 85.0 deg-C
- Boiling Point: 385.6°C at 760 mmHg
- Flash Point: 168.5±27.9 °C
- Refractive Index: -14.5 ° (C=5, MeOH)
- PSA: 114.43000
- LogP: -0.29910
- Specific Rotation: -15.4 º (c=7, MeOH)
- Solubility: Soluble in ethyl acetate and chloroform, slightly soluble in water.
1,2,3,5-Tetra-O-acetyl b-D-Ribofuranose Security Information
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S22-S24/25
- Regulatory Condition Code:Class Q (sugars, alkaloids, antibiotics, hormones)
-
Hazardous Material Identification:
- Safety Term:S24/25
- Risk Phrases:R36/37/38
- Storage Condition:Inert atmosphere,Room Temperature
1,2,3,5-Tetra-O-acetyl b-D-Ribofuranose Customs Data
- HS CODE:2932190090
- Customs Data:
China Customs Code:
2932190090Overview:
2932190090 Other structurally non fused furan ring compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932190090 other compounds containing an unfused furan ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
1,2,3,5-Tetra-O-acetyl b-D-Ribofuranose Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | R0066-5g |
1,2,3,5-Tetra-O-acetyl b-D-Ribofuranose |
13035-61-5 | 98.0%(GC) | 5g |
¥215.0 | 2022-09-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | R0066-25g |
1,2,3,5-Tetra-O-acetyl b-D-Ribofuranose |
13035-61-5 | >98.0%(GC) | 25g |
¥545.00 | 2021-05-19 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D027R-25g |
1,2,3,5-Tetra-O-acetyl b-D-Ribofuranose |
13035-61-5 | 98% | 25g |
¥32.0 | 2022-09-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D027R-100g |
1,2,3,5-Tetra-O-acetyl b-D-Ribofuranose |
13035-61-5 | 98% | 100g |
¥69.0 | 2022-09-28 | |
| Fluorochem | 003391-1g |
1,2,3,5-Tetraacetyl-?-D-ribofuranose |
13035-61-5 | 98% | 1g |
£10.00 | 2022-02-28 | |
| Fluorochem | 003391-10g |
1,2,3,5-Tetraacetyl-?-D-ribofuranose |
13035-61-5 | 98% | 10g |
£12.00 | 2022-02-28 | |
| Fluorochem | 003391-25g |
1,2,3,5-Tetraacetyl-?-D-ribofuranose |
13035-61-5 | 98% | 25g |
£15.00 | 2022-02-28 | |
| Fluorochem | 003391-100g |
1,2,3,5-Tetraacetyl-?-D-ribofuranose |
13035-61-5 | 98% | 100g |
£46.00 | 2022-02-28 | |
| Fluorochem | 003391-500g |
1,2,3,5-Tetraacetyl-?-D-ribofuranose |
13035-61-5 | 98% | 500g |
£86.00 | 2022-02-28 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | ST9023-100g |
1,2,3,5-Tetra-O-acetyl b-D-Ribofuranose |
13035-61-5 | ≥98% | 100g |
¥245元 | 2023-09-15 |
1,2,3,5-Tetra-O-acetyl b-D-Ribofuranose Suppliers
1,2,3,5-Tetra-O-acetyl b-D-Ribofuranose Related Literature
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
Additional information on 1,2,3,5-Tetra-O-acetyl b-D-Ribofuranose
Introduction to 1,2,3,5-Tetra-O-acetyl b-D-Ribofuranose (CAS No: 13035-61-5)
1,2,3,5-Tetra-O-acetyl b-D-Ribofuranose is a well-studied derivative of ribofuranose, a cyclic form of ribose. This compound is widely utilized in the pharmaceutical and biochemical industries due to its versatile reactivity and structural properties. Its CAS number, 13035-61-5, uniquely identifies it in chemical databases and ensures precise classification and handling. As a tetra-O-acetylated sugar, it serves as a crucial intermediate in the synthesis of nucleoside analogs and other glycosidically linked molecules.
The acetylation of hydroxyl groups in ribofuranose enhances its stability and reactivity, making it an indispensable tool in organic synthesis. Specifically, the protection of anomeric hydroxyl groups by acetyl groups prevents unwanted side reactions during multi-step synthetic pathways. This property is particularly valuable in the development of complex carbohydrates and glycosides, where regioselective modifications are essential.
In recent years, advancements in glycoscience have highlighted the importance of 1,2,3,5-Tetra-O-acetyl b-D-Ribofuranose in drug design. Researchers have leveraged its structural framework to develop novel therapeutic agents targeting infectious diseases and metabolic disorders. For instance, modified nucleoside analogs derived from this compound have shown promising antiviral activity against RNA viruses. The ability to functionalize the sugar moiety allows for the creation of diverse pharmacophores with tailored biological activities.
The pharmaceutical industry has also explored 1,2,3,5-Tetra-O-acetyl b-D-Ribofuranose as a precursor for oligosaccharide synthesis. Oligosaccharides are critical components of cell surface receptors and glycoproteins, playing pivotal roles in cellular communication and immune responses. By employing this derivative as a building block, scientists can construct complex carbohydrate structures with specific biological functions. Such efforts are particularly relevant in vaccine development and immunotherapy.
From a synthetic chemistry perspective, 1,2,3,5-Tetra-O-acetyl b-D-Ribofuranose offers a convenient route to acetylated sugars via enzymatic or chemical methods. Enzymatic approaches using acetyltransferases have gained traction due to their high selectivity and mild reaction conditions. These biocatalysts can efficiently acetylate specific hydroxyl groups while leaving other functional moieties untouched. This precision is crucial for generating structurally homogenous derivatives for downstream applications.
Recent studies have also demonstrated the utility of 1,2,3,5-Tetra-O-acetyl b-D-Ribofuranose in combinatorial chemistry libraries. By systematically varying acetyl group positions or introducing other modifications, researchers can generate libraries of diverse sugar derivatives for high-throughput screening. This strategy has been instrumental in identifying novel bioactive compounds with potential therapeutic applications. The compound’s versatility makes it an attractive candidate for drug discovery initiatives.
The role of 1,2,3,5-Tetra-O-acetyl b-D-Ribofuranose extends beyond synthetic intermediates; it also serves as a model compound for studying carbohydrate chemistry. Its well-characterized structure allows researchers to investigate fundamental mechanistic questions about glycosylation reactions. Such studies contribute to the broader understanding of carbohydrate biology and inform the design of more effective synthetic strategies.
In conclusion,1,2,3,5-Tetra-O-acetyl b-D-Ribofuranose (CAS No: 13035-61-5) is a multifaceted compound with significant implications in pharmaceutical research and industrial applications. Its unique structural features and reactivity make it indispensable in the synthesis of nucleoside analogs and glycosidically linked molecules. As glycoscience continues to evolve,1,2,3,5-Tetra-O-acetyl b-D-Ribofuranose will undoubtedly remain at the forefront of carbohydrate-based drug discovery efforts.
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